

AP14145 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AP14145 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AP14145 hydrochloride**, a negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels. This document consolidates key chemical and pharmacological data, detailed experimental protocols from foundational studies, and a visualization of its mechanism of action.

Chemical and Pharmacological Properties

AP14145 hydrochloride is a research chemical investigated for its potential therapeutic effects, particularly in the context of cardiac arrhythmias such as atrial fibrillation.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₇ F ₃ N ₄ O·HCl	[1][2]
Molecular Weight	398.81 g/mol	[1][2]
IUPAC Name	N-[2-[[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride	[1]
CAS Number	2387505-59-9	[1][2]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2]
Storage	Store at -20°C	[1][2]

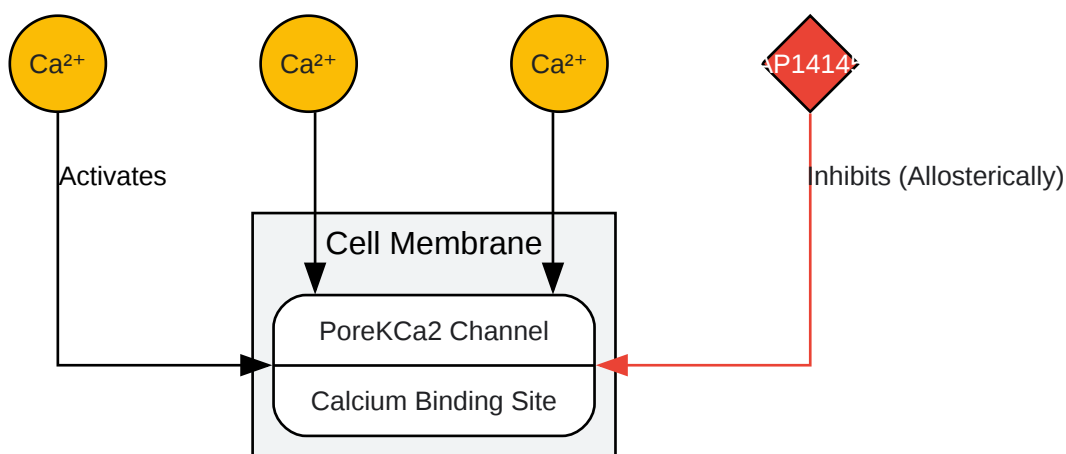
Biological Activity and Potency

AP14145 acts as a negative allosteric modulator of KCa2 (SK) channels, meaning it inhibits channel activity by reducing its sensitivity to calcium.[3] This modulation leads to a prolongation of the atrial effective refractory period (AERP).[1][4]

Parameter	Value	Channel/Model	Conditions	Reference
IC ₅₀	1.1 µM	KCa2.2 (SK2)	[4]	[4]
IC ₅₀	1.1 µM	KCa2.3 (SK3)	[4]	
IC ₅₀	1.3 µM	human SK3	Whole-cell patch clamp	
IC ₅₀	9.3 µM	Kir3.1/Kir3.4 (IKACH)	[4]	
IC ₅₀	71.8 µM	hERG (KV11.1)	[4]	
EC ₅₀ Shift	Increases EC ₅₀ of Ca ²⁺ on KCa2.3 channels by ~3-fold	KCa2.3	[1][2]	
EC ₅₀ of Ca ²⁺ (Control)	0.36 µM	KCa2.3	[4]	
EC ₅₀ of Ca ²⁺ (with 10 µM AP14145)	1.2 µM	KCa2.3	[4]	

Mechanism of Action

AP14145 hydrochloride exerts its inhibitory effect on KCa2 channels by decreasing their sensitivity to intracellular calcium. This action is strongly dependent on two specific amino acids, S508 and A533, located in the inner pore of the channel.[3][4] By binding to a site distinct from the calcium-binding site, it allosterically modulates the channel's gating mechanism, making it less likely to open at a given calcium concentration.



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Mechanism of AP14145 on KCa2 Channels.

Experimental Protocols

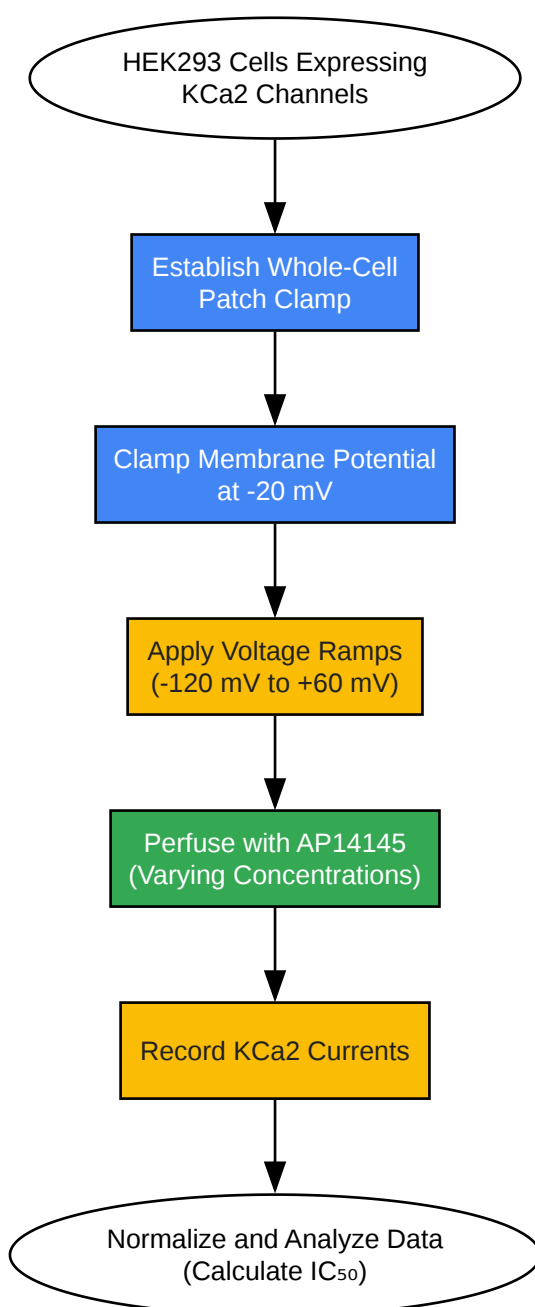
The following protocols are summarized from the foundational study by Simó-Vicens et al. (2017) in the British Journal of Pharmacology.

Whole-Cell Patch-Clamp Recordings

This protocol was used to determine the IC₅₀ of AP14145 on heterologously expressed KCa2 channels.

- Cell Line: HEK293 cells stably expressing human KCa2.2 or KCa2.3 channels.
- External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 BAPTA, and 1 MgCl₂ (pH 7.2 with KOH). The free Ca²⁺ concentration was adjusted to 400 nM.
- Procedure:
 - Establish whole-cell configuration.

- Clamp the membrane potential at -20 mV.
- Apply voltage ramps from -120 mV to +60 mV over 1 second to elicit KCa2 currents.
- Perfuse cells with the external solution containing varying concentrations of **AP14145 hydrochloride**.
- Record currents and normalize to baseline to calculate the concentration-response curve and determine the IC₅₀ value.



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Whole-Cell Patch-Clamp Workflow.

In Vivo Electrophysiology in Rats

This protocol was used to assess the effect of AP14145 on the atrial effective refractory period (AERP).

- Animal Model: Male Sprague-Dawley rats.
- Anesthesia: Pentobarbital.
- Procedure:
 - Anesthetize the rat and insert a catheter into the jugular vein for drug administration.
 - Introduce a stimulation electrode into the right atrium via the esophagus.
 - Pace the atrium at a fixed cycle length (e.g., 150 ms).
 - Introduce premature stimuli (S2) after a train of basic stimuli (S1) to determine the AERP. The AERP is defined as the longest S1-S2 interval that fails to produce a propagated response.
 - Administer a bolus injection of **AP14145 hydrochloride** (e.g., 2.5 or 5.0 mg·kg⁻¹) or vehicle via the jugular vein.
 - Measure the AERP at multiple time points post-injection to determine the effect and duration of action of the compound.

In Vivo Efficacy

In animal models, AP14145 has demonstrated the ability to prolong the AERP.[3] In a porcine model of atrial fibrillation, AP14145 was effective in terminating vernakalant-resistant atrial fibrillation, highlighting its potential as a novel antiarrhythmic agent.[4]

This technical guide serves as a foundational resource for researchers working with **AP14145 hydrochloride**. For detailed experimental nuances and safety information, direct consultation of the cited literature is recommended.

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References

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Address: 3281 E Guasti Rd

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